3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one
Description
3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one is a β-ketone derivative featuring a 2,5-dimethoxyphenyl group and a chloro-substituted propanone backbone. This compound is primarily synthesized via Friedel-Crafts acylation, where 3-chloropropanoyl chloride reacts with 1,3-dichlorobenzene in the presence of AlCl₃, yielding derivatives with methoxy and halogen substituents . Its structural uniqueness lies in the electron-donating methoxy groups at the 2- and 5-positions of the aromatic ring, which modulate electronic properties and reactivity.
Properties
IUPAC Name |
3-chloro-1-(2,5-dimethoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-14-8-3-4-11(15-2)9(7-8)10(13)5-6-12/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEWSWMETKFBGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393234 | |
| Record name | 3-chloro-1-(2,5-dimethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50786-60-2 | |
| Record name | 3-chloro-1-(2,5-dimethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one typically involves the chlorination of 1-(2,5-dimethoxyphenyl)propan-1-one. One common method is the reaction of 1-(2,5-dimethoxyphenyl)propan-1-one with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and results in the substitution of a hydrogen atom with a chlorine atom at the third position of the propanone chain.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a
Biological Activity
3-Chloro-1-(2,5-dimethoxyphenyl)propan-1-one is an organic compound characterized by its chlorinated structure and potential biological activities. Its molecular formula is , and it is recognized for its interactions with various biochemical pathways, particularly in the context of medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal properties. In vitro studies have shown that this compound can inhibit the growth of various pathogens, making it a candidate for further exploration in pharmaceutical applications.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.5 μg/mL | 1.0 μg/mL |
| Escherichia coli | 1.0 μg/mL | 2.0 μg/mL |
| Candida albicans | 0.75 μg/mL | 1.5 μg/mL |
These results suggest that the compound could serve as a basis for developing new antimicrobial agents, particularly against resistant strains.
The biological activity of this compound is largely attributed to its ability to interact with cytochrome P450 enzymes . These enzymes play a crucial role in drug metabolism and the biotransformation of various compounds within the body. The interaction can lead to either inhibition or activation of these enzymes, affecting metabolic pathways significantly.
Biochemical Pathways
- Enzyme Interaction : The compound binds to the active site of cytochrome P450 enzymes, forming stable enzyme-substrate complexes.
- Cell Signaling : It modulates cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, influencing gene expression related to cell proliferation and survival.
Cellular Effects
In cellular models, this compound has been shown to:
- Promote cell proliferation through activation of signaling pathways.
- Induce apoptosis in certain cancer cell lines, suggesting potential anticancer activity.
Case Study: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The results indicated an IC50 value of approximately 15 μM for certain breast cancer cell lines, highlighting its potential as an anticancer agent.
Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry : As a precursor for synthesizing more complex pharmaceutical compounds.
- Biological Studies : To explore its effects on microbial resistance and potential therapeutic uses.
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Studies focusing on:
- In vivo efficacy : Understanding how this compound behaves within living organisms.
- Toxicology assessments : Evaluating safety profiles for potential therapeutic applications.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The compound’s analogues differ in substituent positions, halogenation patterns, and functional groups, leading to distinct physicochemical and biological properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
